molecular formula C8H10N2O3 B14606980 3-(4-Oxopyridin-1(4h)-yl)alanine CAS No. 60343-58-0

3-(4-Oxopyridin-1(4h)-yl)alanine

Cat. No.: B14606980
CAS No.: 60343-58-0
M. Wt: 182.18 g/mol
InChI Key: OCTLDEWUAGJSLI-UHFFFAOYSA-N
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Description

3-(4-Oxopyridin-1(4h)-yl)alanine is a heterocyclic compound that features a pyridine ring with a ketone group at the 4-position and an alanine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Oxopyridin-1(4h)-yl)alanine typically involves the formation of the pyridine ring followed by the introduction of the alanine side chain. One common method involves the reaction of a pyridine derivative with an alanine precursor under specific conditions. For example, the reaction can be carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a solvent such as ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-Oxopyridin-1(4h)-yl)alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Oxopyridin-1(4h)-yl)alanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Oxopyridin-1(4h)-yl)alanine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Oxopyridin-1(4h)-yl)alanine is unique due to its specific combination of a pyridine ring with a ketone group and an alanine side chain. This unique structure imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds .

Properties

CAS No.

60343-58-0

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

2-amino-3-(4-oxopyridin-1-yl)propanoic acid

InChI

InChI=1S/C8H10N2O3/c9-7(8(12)13)5-10-3-1-6(11)2-4-10/h1-4,7H,5,9H2,(H,12,13)

InChI Key

OCTLDEWUAGJSLI-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=CC1=O)CC(C(=O)O)N

Origin of Product

United States

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